molecular formula C6H7NOS B046266 1-(Thiazol-2-yl)prop-2-en-1-ol CAS No. 112969-95-6

1-(Thiazol-2-yl)prop-2-en-1-ol

Cat. No. B046266
M. Wt: 141.19 g/mol
InChI Key: WKUOSZBLFAKIFY-UHFFFAOYSA-N
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Description

“1-(Thiazol-2-yl)prop-2-en-1-ol” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “1-(Thiazol-2-yl)prop-2-en-1-ol”, has been a subject of interest in recent years . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Thiazole derivatives show a broad range of chemical and biological properties . They have been found to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Antibacterial Applications : Metal complexes of similar compounds have shown potent antibacterial activities, suggesting potential uses in antimicrobial coatings (Patel & Patel, 2015).

  • Drug Discovery Synthons : Certain derivatives of the compound are useful in drug discovery, as evidenced by a study on the synthesis of 4-bromodifluoromethyl thiazoles, which are valuable in this context (Colella et al., 2018).

  • Antidiabetic Activity : Substituted derivatives of the compound have been found to possess significant antidiabetic activity, highlighting their potential in the development of antidiabetic drugs (Patil et al., 2013).

  • Mass Spectrometry Analysis : Studies on the fragmentation patterns of similar compounds under electron impact and chemical ionization can aid in analytical chemistry and compound identification (Klyba et al., 2015).

  • Diverse Applications of Dihydroisoxazole Scaffold : A study presented a 50-member library of various derivatives, enabling efficient synthesis and diverse applications of this scaffold (Milinkevich et al., 2008).

  • Anticancer Activity : Some derivatives have shown promising anticancer activity in vitro, particularly in inducing apoptosis in cancer cells (El Bourakadi et al., 2020).

  • Antimicrobial and Analgesic Activities : Certain derivatives have demonstrated antimicrobial, anti-inflammatory, and analgesic activities (Zaki et al., 2016).

  • Anti-arrhythmic Activity : Piperidine-based derivatives have shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

  • Fluorescent Chemosensor Development : Novel pyrazoline derivatives demonstrate potential as fluorescent chemosensors for metal ion detection (Khan, 2020).

  • Corrosion Inhibition : Certain thiazole derivatives have shown high efficiency as corrosion inhibitors for copper in acidic environments (Farahati et al., 2019).

  • Antifungal and Antibacterial Effects : Compounds derived from 1-(Thiazol-2-yl)prop-2-en-1-ol have potential biological applications in treating cancer and infectious diseases (Viji et al., 2020).

  • Organometallic Materials and Medicine Applications : Copper(I)-complexes with allyl derivatives show potential applications in organometallic materials and medicine (Ardan et al., 2017).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Thiazole derivatives, such as “1-(Thiazol-2-yl)prop-2-en-1-ol”, could potentially be developed into novel drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h2-5,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOSZBLFAKIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiazol-2-yl)prop-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Megens - 2012 - research.rug.nl
De helische structuur van DNA heeft altijd al aantrekkingskracht gehad op chemici. In onze groep hebben we DNA gebruikt om een enantioselectieve katalysator te ontwikkelen. Dit …
Number of citations: 2 research.rug.nl

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